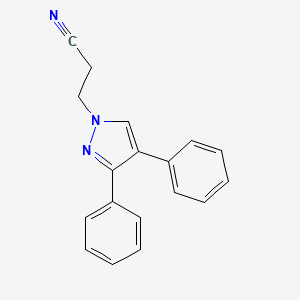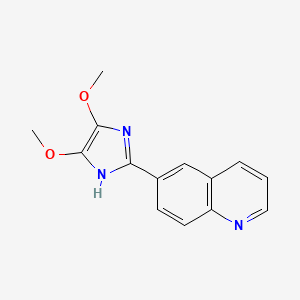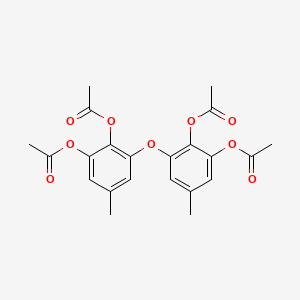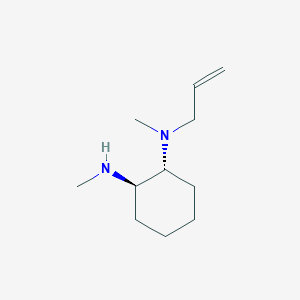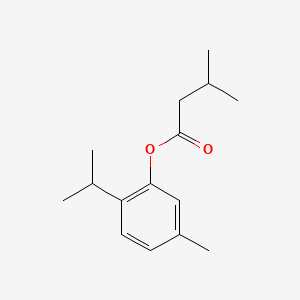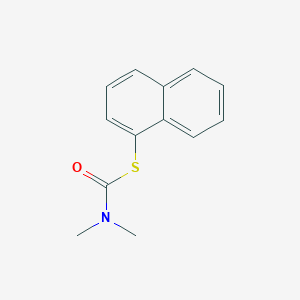![molecular formula C7H8N2O3 B14469637 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide CAS No. 70792-60-8](/img/structure/B14469637.png)
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is an organic compound with the molecular formula C7H9NO2 This compound is characterized by the presence of an oxo group, an imino group, and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide typically involves the reaction of a suitable precursor with hydroxylamine and propargyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and subsequent amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-N-(prop-2-yn-1-yl)butanamide: Similar in structure but lacks the imino group.
2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of the butanamide backbone.
Uniqueness
3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide is unique due to the presence of both the oxime and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound.
Eigenschaften
CAS-Nummer |
70792-60-8 |
|---|---|
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-oxo-2-prop-2-ynoxyiminobutanamide |
InChI |
InChI=1S/C7H8N2O3/c1-3-4-12-9-6(5(2)10)7(8)11/h1H,4H2,2H3,(H2,8,11) |
InChI-Schlüssel |
AOXUIGBKUKVIHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NOCC#C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

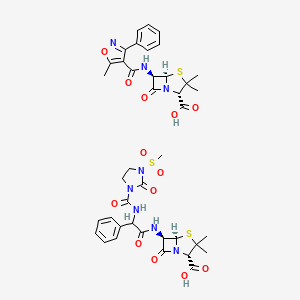
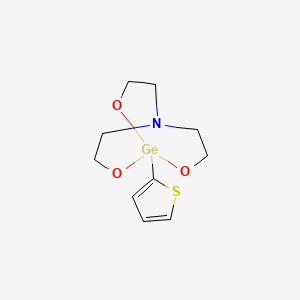
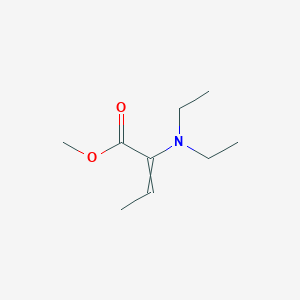

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
